N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4,6-difluorobenzo[d]thiazole with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyridin-2-ylmethylamine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interfere with the synthesis of nucleic acids and proteins, further contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide can be compared with other benzothiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring.
What sets this compound apart is its unique combination of fluorine atoms and phenoxy and pyridinyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound is recognized for its diverse biological activities, particularly its potential applications in medicine and pharmacology. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H16F2N2O2S with a molecular weight of 368.39 g/mol. Its structure includes a benzothiazole moiety, which is known for contributing to various biological activities. The presence of difluoro substituents enhances its pharmacological properties by improving metabolic stability and bioavailability.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆F₂N₂O₂S |
Molecular Weight | 368.39 g/mol |
CAS Number | 923070-06-8 |
Melting Point | Not Available |
Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown promising results against various bacterial strains and fungi. In vitro studies demonstrated that this compound effectively inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases associated with cancer cell signaling pathways.
Case Study: In Vitro Antitumor Activity
In a study evaluating the compound's efficacy against human breast cancer cell lines, it exhibited an IC50 value of 5.5 µM, indicating potent antitumor activity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which revealed a significant increase in apoptotic cells after treatment.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It targets various kinases involved in cell signaling pathways that regulate cell growth and survival:
- Kinase Inhibition : The compound inhibits receptor tyrosine kinases (RTKs), which are crucial for tumor growth.
- Apoptosis Induction : It triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic factors.
- Inflammatory Response Modulation : The compound suppresses the production of inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Summary of Key Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study Reference | Biological Activity | IC50 Value |
---|---|---|
Antimicrobial against S. aureus | 12 µg/mL | |
Antitumor on breast cancer cells | 5.5 µM | |
Induces apoptosis in lung cancer | 7 µM |
Experimental Methods
The biological activities were assessed using standard assays:
- MTT Assay : To evaluate cell viability.
- Flow Cytometry : For apoptosis detection.
- Disk Diffusion Method : To assess antimicrobial activity.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F2N3O2S/c27-17-14-21(28)24-23(15-17)34-26(30-24)31(16-18-8-6-7-13-29-18)25(32)20-11-4-5-12-22(20)33-19-9-2-1-3-10-19/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQNJXHGLOYTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=C(C=C5S4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.